3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione
Description
The exact mass of the compound 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4,4-dimethyl-2-methylidenepentyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(7-12(2,3)4)5-9-6-10(13)15-11(9)14/h9H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYJXUKJLBCHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=C)CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379503 | |
| Record name | 3-(4,4-Dimethyl-2-methylidenepentyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72242-65-0 | |
| Record name | 3-(4,4-Dimethyl-2-methylidenepentyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4-Dimethyl-2-methylenepentyl)succinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Neopentylallyl)succinic Anhydride: Structure, Synthesis, and Potential Applications in Drug Development
This guide provides a comprehensive technical overview of 3-(2-neopentylallyl)succinic anhydride, a molecule with a unique structural combination of a reactive succinic anhydride core and a bulky, lipophilic neopentylallyl substituent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical characteristics, a detailed synthesis protocol, and a prospective analysis of its potential therapeutic applications.
Introduction: The Chemical Identity of 3-(2-Neopentylallyl)succinic Anhydride
3-(2-Neopentylallyl)succinic anhydride is a derivative of succinic anhydride, a five-membered cyclic dicarboxylic anhydride. Its structure is distinguished by the presence of a 2-neopentylallyl group attached to the succinic anhydride ring. The neopentyl group, characterized by a quaternary carbon bonded to three methyl groups, imparts significant steric bulk and lipophilicity to the molecule.
The IUPAC name for the corresponding diacid is 2-(4,4-dimethyl-2-methylidenepentyl)butanedioic acid. The anhydride form, which is the focus of this guide, possesses a reactive anhydride functional group, making it a versatile intermediate for further chemical modifications.
Key Structural Features:
-
Succinic Anhydride Core: A reactive electrophilic center susceptible to nucleophilic attack, enabling conjugation to various biomolecules.
-
Neopentyl Group: A bulky, sterically hindering aliphatic moiety that significantly increases the molecule's lipophilicity.
-
Allylic Double Bond: Provides a site for further chemical transformations, such as addition reactions.
The combination of these features suggests potential applications where both reactivity and lipophilicity are desired, particularly in the realm of drug delivery and the development of novel therapeutic agents.
Physicochemical Properties and Data
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature, characteristic of many alkenyl succinic anhydrides. |
| Solubility | Expected to be soluble in a wide range of organic solvents such as ethers, esters, ketones, and halogenated hydrocarbons. Its solubility in water is predicted to be very low due to the large hydrophobic neopentylallyl group. The anhydride moiety will slowly hydrolyze in the presence of water to form the corresponding dicarboxylic acid.[1] |
| Reactivity | The anhydride ring is highly susceptible to nucleophilic attack by alcohols, amines, and thiols, leading to ring-opening and the formation of ester, amide, or thioester linkages, respectively. This reactivity is central to its utility as a chemical intermediate.[1] |
| Lipophilicity (LogP) | The calculated LogP is expected to be significantly high, indicating a strong preference for nonpolar environments. This is a direct consequence of the C12 aliphatic chain. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] |
Synthesis of 3-(2-Neopentylallyl)succinic Anhydride: The Alder-Ene Reaction
The most direct and industrially relevant method for the synthesis of 3-(2-neopentylallyl)succinic anhydride is the Alder-Ene reaction between maleic anhydride and 4,4-dimethyl-1-pentene.[4][5] This reaction involves the addition of the alkene (the "ene") to the electron-deficient double bond of maleic anhydride (the "enophile") with a concomitant shift of the double bond and transfer of an allylic proton.
Caption: Synthetic workflow for 3-(2-Neopentylallyl)succinic anhydride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of alkenyl succinic anhydrides.[6] Researchers should perform a thorough risk assessment before conducting this experiment.
Materials and Equipment:
-
Maleic anhydride (99%)
-
4,4-Dimethyl-1-pentene (98%)
-
Hydroquinone (or other suitable polymerization inhibitor)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, charge maleic anhydride (1.0 molar equivalent) and a catalytic amount of a polymerization inhibitor such as hydroquinone (e.g., 0.1-0.5 mol%).
-
Addition of Alkene: Add 4,4-dimethyl-1-pentene (1.1 to 1.5 molar equivalents). An excess of the alkene is typically used to maximize the conversion of maleic anhydride and minimize side reactions.
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 200-220°C. The reaction is typically monitored by FT-IR spectroscopy (disappearance of the C=C stretch of maleic anhydride) or by titration of the unreacted anhydride. Maintain the reaction at this temperature for 4-8 hours, or until the reaction is deemed complete.
-
Work-up and Purification:
-
Cool the reaction mixture to below 100°C.
-
Remove the excess unreacted 4,4-dimethyl-1-pentene and any volatile byproducts by vacuum distillation.
-
The crude 3-(2-neopentylallyl)succinic anhydride is then purified by fractional vacuum distillation to yield the final product.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the reactants and products at the high reaction temperatures.
-
Polymerization Inhibitor: Maleic anhydride and the resulting alkenyl succinic anhydride can undergo polymerization at elevated temperatures. The addition of an inhibitor like hydroquinone scavenges free radicals, suppressing these unwanted side reactions and improving the yield and purity of the desired product.[4]
-
High Temperature: The Alder-Ene reaction has a significant activation energy barrier, necessitating high temperatures to achieve a reasonable reaction rate.[4]
-
Vacuum Distillation: This purification technique is ideal for separating the high-boiling product from lower-boiling starting materials and byproducts without causing thermal decomposition.
Potential Applications in Drug Development: A Prospective Analysis
The unique bifunctional nature of 3-(2-neopentylallyl)succinic anhydride—a reactive anhydride for conjugation and a lipophilic tail for membrane interaction—opens up several intriguing possibilities in the field of drug development. While direct biological activity data for this specific molecule is scarce, we can extrapolate its potential based on the known properties of its constituent moieties.
Prodrug and Drug Delivery Systems
The succinic anhydride moiety can be readily reacted with hydroxyl or amino groups present in many drug molecules to form ester or amide linkages, respectively. This offers a straightforward strategy for creating prodrugs with modified pharmacokinetic profiles.
Caption: Prodrug formation using 3-(2-Neopentylallyl)succinic anhydride.
The bulky and highly lipophilic neopentylallyl group would significantly increase the overall lipophilicity of the resulting prodrug. This could be advantageous for:
-
Enhanced Membrane Permeability: Increasing the ability of a polar drug to cross biological membranes, such as the blood-brain barrier or the intestinal epithelium, thereby improving its oral bioavailability.[2]
-
Sustained Release: The lipophilic tail could lead to partitioning into fatty tissues, potentially resulting in a slower release of the active drug and a prolonged duration of action.
-
Targeted Delivery: In some cases, increased lipophilicity can enhance accumulation in lipid-rich environments, such as certain tumors.
Development of Novel Bioactive Scaffolds
The succinic anhydride ring can be opened to form a dicarboxylic acid, which can then be further derivatized to create a library of compounds for biological screening. For instance, reaction with diamines can lead to the formation of succinimide derivatives. Polyisobutenyl succinimides are well-known as dispersants in lubricating oils, a function that relies on their amphiphilic nature.[7] A similar principle could be applied in a biological context.
The neopentyl group itself is found in some bioactive molecules and is often incorporated to enhance potency or metabolic stability by providing steric hindrance against enzymatic degradation.
Potential as Enzyme Inhibitors
The electrophilic nature of the anhydride ring makes it a potential covalent modifier of enzyme active sites, particularly those containing nucleophilic residues like serine, threonine, or lysine. The lipophilic neopentylallyl tail could serve as a hydrophobic anchor, directing the molecule to the active site of enzymes that bind to lipidic substrates. This suggests a potential, though speculative, role as an inhibitor for enzymes such as lipases, proteases, or certain kinases.
Conclusion and Future Directions
3-(2-Neopentylallyl)succinic anhydride is a readily accessible chemical entity with a compelling combination of reactivity and lipophilicity. While its primary industrial applications to date have been in non-pharmaceutical areas, its structural features warrant exploration within the context of drug discovery and development.
Future research should focus on:
-
Synthesis and Characterization: The detailed synthesis and thorough characterization of high-purity 3-(2-neopentylallyl)succinic anhydride.
-
Prodrug Synthesis and Evaluation: The conjugation of this molecule to known drugs with unfavorable pharmacokinetic profiles to assess its potential for improving drug delivery.
-
Library Synthesis and Biological Screening: The creation of a library of derivatives and their screening against a panel of biological targets to identify any intrinsic bioactivity.
This in-depth guide provides a solid foundation for researchers and scientists to understand and begin exploring the potential of 3-(2-neopentylallyl)succinic anhydride in the exciting and challenging field of drug development.
References
-
Alkenylsuccinic anhydrides. In: Wikipedia. Accessed February 12, 2026. [Link]
- Clariant Corp. Alkenyl succinic anhydride compositons and the use thereof. US Patent 6348132B1. Published February 19, 2002.
- Zhang H, et al. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers (Basel). 2021;13(16):2649.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Avinash R. P, et al. A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry. 2023;25(1):87-108.
- Taylor & Francis. Alkenylsuccinic anhydrides – Knowledge and References. Accessed February 12, 2026.
- Kloetzel MC. The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. 1948;4:1-59.
- Walser A, et al.
- Testa B. Biological Activity of Natural and Synthetic Compounds. Molecules. 2022;27(11):3628.
- Lee S, et al. Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Macromolecular Research. 2009;17(10):765-771.
- MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. Accessed February 12, 2026.
- Pereira M, et al. Synthesis and characterization of ASA samples. Presented at: 6th International Paper and Coating Chemistry Symposium; 2006; Hamilton, Canada.
- Popescu I, et al. BIOMEDICAL APPLICATIONS OF MALEIC ANHYDRIDE COPOLYMERS. Revue Roumaine de Chimie. 2011;56(7-8):797-808.
- Nifant'ev I, et al. DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins. Polymers (Basel). 2020;12(4):744.
- Jacobo-Velázquez DA, et al. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. 2021;26(21):6355.
- Al-Majid AM, et al. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. 2022;27(10):3086.
- Porjazoska K, et al. Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. Polymers (Basel). 2021;13(16):2775.
- Genta-Jouve G, et al. Integration of Wnt-inhibitory activity and structural novelty scoring results to uncover novel bioactive natural products: new Bicyclo[3.3.
- Kloetzel MC. The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. 2004.
- Wiela-Hojeńska A, et al. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules. 2023;28(8):3361.
- PrepChem. Synthesis of Preparation succinic anhydride. Accessed February 12, 2026.
- Wiela-Hojeńska A, et al. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules. 2022;27(21):7298.
- Sciencemadness Discussion Board. Diels-Alder Reaction THEN Intramolecular Reaction. Published November 22, 2011.
- PrepChem. Synthesis of allyl-succinic acid anhydride. Accessed February 12, 2026.
- Girelli C, et al. Polyisobutenyl Succinic Anhydrides and their derivatives: Synthesis, characterization and application in automotive and innovative fields. Presented at: 1st International Conference on Rheology and Modeling of Materials; 2013; Miskolc-Lillafüred, Hungary.
Sources
- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 5. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione, a unique heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to propose its chemical properties, a plausible synthetic route, and potential biological activities. This document aims to serve as a foundational resource to stimulate further research and exploration of this compound's therapeutic potential.
Introduction and Core Compound Identification
3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione is a derivative of succinic anhydride, featuring a distinct neopentyl-containing allylic substituent at the 3-position of the oxolane-2,5-dione ring. The presence of both a reactive anhydride moiety and a sterically hindered lipophilic side chain suggests a unique combination of chemical reactivity and physicochemical properties that could be of significant interest in the design of novel therapeutic agents.
Synonyms and Identifiers:
| Identifier Type | Value | Source |
| Preferred IUPAC Name | 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione | [1] |
| Synonym | 3-(2-NEOPENTYLALLYL)TETRAHYDROFURAN-2,5-DIONE | [1] |
| CAS Number | 72242-65-0 | [1] |
| Molecular Formula | C12H18O3 | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| SMILES | CC(C)(C)CC(=C)CC1CC(=O)OC1=O | [1] |
The core structure consists of an oxolane-2,5-dione ring, which is a saturated five-membered heterocyclic anhydride derived from succinic acid.[2] This functional group is known to be reactive towards nucleophiles, readily undergoing ring-opening reactions with water, alcohols, and amines to form the corresponding dicarboxylic acid or its mono-ester/amide derivatives.[2]
The substituent at the 3-position, a 4,4-dimethyl-2-methylenepentyl group, contains a neopentyl moiety. The neopentyl group, characterized by a quaternary carbon atom, imparts significant steric hindrance.[3][4] This steric bulk can influence the molecule's reactivity and confer increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3][5]
Proposed Synthesis Pathway
The proposed synthesis would involve the reaction of maleic anhydride with 2,4,4-trimethyl-1-pentene.
Caption: Proposed synthesis via an ene reaction.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine equimolar amounts of maleic anhydride and 2,4,4-trimethyl-1-pentene in a high-boiling, inert solvent such as xylene or in the absence of a solvent.
-
Reaction Execution: Heat the reaction mixture to a temperature range of 180-220°C under a nitrogen atmosphere. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete (typically several hours), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the desired 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione.
Causality of Experimental Choices:
-
High Temperature: The ene reaction is a concerted pericyclic reaction that typically requires thermal activation to overcome the activation energy barrier.
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents oxidation of the reactants and products at high temperatures.
-
Solvent Choice: A high-boiling, inert solvent ensures that the reaction can be maintained at the required temperature without the solvent boiling off. Running the reaction neat (without solvent) can also be an option to increase reaction rates.
Potential Applications in Drug Development
The unique structural features of 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione suggest several potential applications in drug discovery and development.
Covalent Inhibitors
The oxolane-2,5-dione moiety is a reactive electrophile that can form covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) on target proteins. This property makes it a potential scaffold for the design of covalent inhibitors. Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action.
Prodrug Design
The anhydride can be used as a linker to attach the molecule to a known drug, creating a prodrug. The lipophilic neopentyl-containing side chain could enhance the drug's ability to cross cell membranes. Once inside the target cell, the anhydride bond could be hydrolyzed, releasing the active drug.
Modulation of Physicochemical Properties
The bulky and lipophilic 4,4-dimethyl-2-methylenepentyl side chain can be expected to significantly influence the molecule's solubility, lipophilicity (LogP), and metabolic stability. The neopentyl group, in particular, is known to enhance resistance to metabolic degradation, which could lead to an improved pharmacokinetic profile.[3]
Postulated Biological Activity
While no specific biological activity has been reported for 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione, the succinic anhydride and succinimide cores are present in a variety of biologically active compounds.[8] Derivatives of succinimide have been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[8][9]
The potential biological activities of this compound could be explored in the following areas:
-
Anticancer Activity: The ability to act as a covalent modifier could be exploited to target enzymes involved in cancer cell proliferation.
-
Anti-inflammatory Activity: The succinimide core is a known pharmacophore in some anti-inflammatory agents.
-
Enzyme Inhibition: The compound could be screened against various enzyme classes, particularly those with a nucleophilic residue in their active site.
Caption: Workflow for exploring biological activity.
Conclusion and Future Directions
3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione represents an intriguing, yet underexplored, chemical entity. Its combination of a reactive anhydride and a sterically hindered lipophilic side chain presents opportunities for the development of novel chemical probes and therapeutic agents. The proposed synthetic route via an ene reaction offers a practical starting point for obtaining this compound for further investigation. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activities through in vitro and in vivo screening. Such studies will be crucial in unlocking the full potential of this unique compound in the field of drug discovery.
References
-
Fiveable. Neopentyl Definition - Organic Chemistry Key Term. [Link]
-
Mol-Instincts. 3-(4,4-DIMETHYL-2-METHYLIDENEPENTYL)OXOLANE-2,5-DIONE | CAS 72242-65-0. [Link]
-
Organic Syntheses. succinic anhydride. [Link]
-
PubMed. Research progress in biological activities of succinimide derivatives. [Link]
-
SciSpace. Synthesis and characterization of oleic succinic anhydrides: Structure-property relations. [Link]
-
CORE. Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Link]
-
SpringerLink. Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. [Link]
-
ResearchGate. Amidation kinetics of succinic anhydride by amine-containing drugs. [Link]
-
ResearchGate. Research progress in biological activities of succinimide derivatives. [Link]
-
Wikipedia. Succinic anhydride. [Link]
-
PrepChem.com. Synthesis of Preparation succinic anhydride. [Link]
-
Medium. What is a neopentyl group? - Chemistry Page. [Link]
- Google Patents. US6939976B2 - Process for making allyl succinic anhydride.
-
The Royal Society of Chemistry. Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]
- Google Patents. WO2004092152A1 - Process for making allyl succinic anhydride.
Sources
- 1. 3-(4,4-DIMETHYL-2-METHYLIDENEPENTYL)OXOLANE-2,5-DIONE | CAS 72242-65-0 [matrix-fine-chemicals.com]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. srjng88.medium.com [srjng88.medium.com]
- 5. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 8. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocols for Emulsifying Neopentylallyl Succinic Anhydride (NP-ASA)
The following Application Note and Protocol is designed for researchers in pharmaceutical formulation and industrial chemistry. It addresses the specific physicochemical challenges of emulsifying Neopentylallyl Succinic Anhydride (NP-ASA) , a sterically hindered, reactive hydrophobic anhydride.
Introduction & Scientific Context
Neopentylallyl Succinic Anhydride (NP-ASA) represents a specialized class of Alkenyl Succinic Anhydrides (ASAs). Unlike linear analogs (e.g., Octenyl Succinic Anhydride, OSA), the neopentyl group introduces significant steric bulk adjacent to the reactive anhydride ring.
In drug development and advanced materials, NP-ASA is utilized for:
-
Bioconjugation: Acting as a hydrophobic linker for protein modification.
-
Prodrug Formulation: Creating hydrolytically sensitive ester linkages.
-
Particle Engineering: Surface modification of polysaccharide nanoparticles.
The Core Challenge: The Hydrolysis "Race"
The emulsification of NP-ASA is a race against time. The anhydride ring is moisture-sensitive, hydrolyzing into dicarboxylic acid upon contact with the aqueous phase.
-
Intact Anhydride: Hydrophobic, reactive, useful.
-
Hydrolyzed Acid: Hydrophilic, surfactant-deactivating, useless (desizing).
Expert Insight: The bulky neopentyl group provides a kinetic shield, likely making NP-ASA more resistant to hydrolysis than standard OSA. However, this same bulk increases viscosity and requires higher shear energy to achieve sub-micron droplet sizes.
Materials & Equipment
Reagents
| Component | Grade | Role | Notes |
| NP-ASA | >95% Purity | Active Phase | If solid (MP > 25°C), melt or dissolve in DCM/Ethyl Acetate. |
| Stabilizer (Pharma) | USP/NF | Surfactant | Pluronic F-68 or Polysorbate 80 (Tween 80). |
| Stabilizer (Industrial) | Modified | Colloid | Cationic Starch (DS ≥ 0.03) or Polyacrylamide.[1] |
| Buffer | Acetate | pH Control | pH 4.0–5.0 (Critical for stability). |
Equipment
-
High-Shear Homogenizer: Rotor-stator (e.g., Ultra-Turrax) for pre-emulsion.
-
High-Pressure Homogenizer (HPH): Microfluidizer or Gaulin (500–1000 bar) for final sizing.
-
Cooling System: Chiller set to 4°C (heat accelerates hydrolysis).
Critical Process Parameters (CPP)
The success of NP-ASA emulsification relies on three interacting variables.
A. Temperature Control (< 25°C)
Hydrolysis kinetics follow the Arrhenius equation. Every 10°C increase roughly doubles the hydrolysis rate.
-
Rule: Maintain emulsion temperature below 25°C throughout processing. Use jacketed vessels.
B. pH Management (The Stability Window)
Anhydrides are most stable at low pH.
-
Target pH: 3.5 – 5.0.
-
Avoid: Alkaline conditions (pH > 7.0) trigger rapid ring-opening hydrolysis.
C. Particle Size (D50 < 1.0 µm)
Smaller droplets maximize surface area for reaction (if used for conjugation) or stability (if used for storage).
-
Target: D50 = 0.5 – 1.0 µm.
-
Risk: Particles > 2 µm lead to rapid creaming and coalescence.
Visualizing the Workflow
The following diagram illustrates the critical "Just-in-Time" processing logic required for reactive anhydrides.
Figure 1: Just-in-Time Emulsification Workflow. Note the critical cooling step post-homogenization to prevent thermal hydrolysis.
Detailed Protocols
Protocol A: Pharmaceutical Grade (Surfactant-Stabilized)
Best for: Drug delivery vehicles, nanoparticle synthesis, and bioconjugation.
1. Preparation of Aqueous Phase
-
Dissolve Pluronic F-68 (1.0% w/v) in Citrate-Phosphate buffer (pH 4.5).
-
Chill solution to 4°C.
2. Oil Phase Preparation
-
Ensure NP-ASA is liquid.[2] If solid, melt gently at 30°C or dissolve in minimal ethyl acetate (1:1 ratio).
-
Optional: Add a hydrophobic co-surfactant (e.g., Span 80) to the oil phase (HLB matching).
3. Pre-Emulsification (Coarse Dispersion)
-
Ratio: 5% NP-ASA : 95% Aqueous Buffer.
-
Action: Slowly inject NP-ASA into the aqueous phase while shearing with a rotor-stator (e.g., Ultra-Turrax) at 10,000 rpm .
-
Duration: 60 seconds. Do not over-mix to avoid heating.
4. High-Energy Homogenization
-
Transfer coarse emulsion to a Microfluidizer or High-Pressure Homogenizer.
-
Pressure: 500–800 bar (7,000–11,000 psi).
-
Passes: 2–3 passes.
-
Cooling: Ensure the outlet tube is submerged in an ice bath.
5. QC & Usage
-
Measure particle size (DLS). Target Z-avg < 400 nm.
-
Use within 2 hours.
Protocol B: Industrial/Scale-Up (Starch-Stabilized)
Best for: Paper sizing, textile coating, and bulk surface modification.
1. Starch Cook
-
Disperse cationic starch (2-3% solids) in water.
-
Cook at 95°C for 30 mins to fully gelatinize.
-
Cool to 30°C and adjust pH to 4.5 using Adipic Acid or Acetic Acid.
2. Emulsification
-
Ratio: 1 part NP-ASA : 3 parts Starch Solids (Dry basis).
-
Turbine Shear: Use a dedicated ASA turbine emulsifier (high shear).
-
Energy Input: Target a specific energy input of ~200 kJ/m³.
3. Stabilization
-
The cationic starch creates a protective colloid layer (Steric + Electrostatic stabilization) around the anionic/hydrophobic NP-ASA droplets.
Quality Control & Troubleshooting
Characterization Metrics
| Parameter | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | Mean < 1.0 µm; PDI < 0.3 |
| Zeta Potential | Electrophoretic Mobility | > +20 mV (if Cationic Starch) or < -30 mV (if anionic surfactant) |
| Hydrolysis Rate | FTIR (1780/1860 cm⁻¹ peaks) | < 10% hydrolysis after 1 hour |
Troubleshooting Guide
-
Issue: Rapid Phase Separation (Creaming)
-
Cause: Particle size too large (>2µm) or insufficient surfactant.
-
Fix: Increase homogenization pressure; verify surfactant concentration (Critical Micelle Concentration).
-
-
Issue: pH Drift (Acidification)
-
Cause: Hydrolysis is generating succinic acid.
-
Fix: The emulsion is too old (>4 hours) or was processed too hot. Discard and remake.
-
-
Issue: No Reactivity in Application
-
Cause: NP-ASA completely hydrolyzed before application.
-
Fix: Switch to "In-line" emulsification where the emulsion is injected immediately after creation.
-
Mechanism of Action (Steric vs. Hydrolysis)
Understanding the molecular behavior of NP-ASA is vital for protocol deviation.
Figure 2: Steric Shielding Mechanism. The neopentyl group hinders water access to the anhydride ring, potentially extending shelf-life compared to linear ASAs.
References
-
MDPI. (2020). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing. Retrieved from [Link]
-
TAPPI. (n.d.). Alkenyl Succinic Anhydride (ASA) Emulsification and Application Standards. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Succinic Anhydride: Chemical Properties and Hydrolysis Kinetics. Retrieved from [Link]
Disclaimer: This protocol involves reactive chemicals.[2][3][4][5] Always consult the Safety Data Sheet (SDS) for NP-ASA and conduct a risk assessment before experimentation.
Sources
- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review | MDPI [mdpi.com]
- 2. imisrise.tappi.org [imisrise.tappi.org]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Synthesis and Evaluation of Corrosion Inhibitors Derived from Neopentylallyl Succinic Anhydride
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the synthesis of novel corrosion inhibitors starting from neopentylallyl succinic anhydride (NASA). We detail two distinct synthetic pathways to produce potent inhibitor candidates: an imidazoline derivative and a half-amide/ester derivative. This guide emphasizes the causality behind experimental choices and furnishes detailed, step-by-step protocols for synthesis, characterization, and performance evaluation using industry-standard electrochemical and gravimetric techniques. The objective is to provide a self-validating framework for developing and assessing the efficacy of new succinic anhydride-based corrosion inhibitors.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion is an electrochemical process that causes significant degradation of metallic materials, leading to substantial economic losses and safety concerns across various industries, including oil and gas, transportation, and infrastructure.[1][2] Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3] They function by adsorbing onto the metal surface to form a protective film, which acts as a barrier to impede the diffusion of corrosive species.[1]
Alkenyl succinic anhydrides (ASAs) are versatile chemical intermediates, widely used as building blocks for lubricants, fuel additives, and sizing agents.[4][5] Their derivatives, particularly those containing nitrogen and oxygen heteroatoms, are highly effective corrosion inhibitors. The molecular structure, featuring a hydrophobic alkenyl chain and a polar head group, facilitates strong adsorption onto metal surfaces.
This guide focuses on the synthesis of a specific ASA, neopentylallyl succinic anhydride (NASA), and its subsequent conversion into high-performance corrosion inhibitors. We will explore the synthesis of an imidazoline derivative, a class of inhibitors renowned for its exceptional performance in harsh, CO2-containing environments, and a simpler but effective half-amide/ester derivative.[6][7]
Synthesis of Neopentylallyl Succinic Anhydride (NASA)
The foundational step is the synthesis of the ASA intermediate. This is achieved via an "ene" reaction, a pericyclic reaction between an alkene containing an allylic hydrogen (the "ene," in this case, a neopentylallyl precursor) and an enophile (maleic anhydride).[5]
2.1 Principle of Synthesis
The reaction involves heating maleic anhydride with an appropriate olefin, such as 4,4-dimethyl-1-pentene, at elevated temperatures (typically 200-250°C).[5] The use of a high-boiling point solvent like xylene can facilitate better temperature control and reagent mixing, although it may require higher temperatures to achieve reaction rates comparable to solvent-free conditions.[5] The reaction proceeds through a concerted mechanism, forming a new carbon-carbon bond and yielding the desired alkenyl succinic anhydride.
Figure 1: General reaction scheme for the synthesis of Neopentylallyl Succinic Anhydride (NASA).
2.2 Detailed Synthesis Protocol: Neopentylallyl Succinic Anhydride
-
Materials: Maleic Anhydride (99%), 4,4-dimethyl-1-pentene (98%), Xylene (anhydrous), Nitrogen gas.
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is oven-dried and purged with nitrogen. This is critical to prevent the hydrolysis of maleic anhydride.
-
Charging Reactants: To the flask, add maleic anhydride (0.5 mol) and xylene (150 mL). Begin stirring and gentle heating to dissolve the anhydride.
-
Addition of Alkene: Once the maleic anhydride is dissolved, slowly add 4,4-dimethyl-1-pentene (0.55 mol, 1.1 equivalents) to the reaction mixture. A slight excess of the alkene ensures complete consumption of the maleic anhydride.
-
Reaction: Heat the mixture to reflux (approx. 220-235°C) under a steady stream of nitrogen.[5] Maintain this temperature for 8-12 hours. The progress can be monitored by techniques like GC or by titrating for unreacted maleic anhydride.
-
Work-up: After cooling to room temperature, remove the xylene and any unreacted alkene under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil, can be purified by vacuum distillation to yield the final NASA product.
2.3 Characterization of NASA
Confirming the structure of the synthesized NASA is essential before proceeding.
| Technique | Expected Result |
| FT-IR (cm⁻¹) | Disappearance of maleic anhydride C=O symmetric/asymmetric stretches (~1780, 1850 cm⁻¹). Appearance of new succinic anhydride C=O stretches (~1775, 1860 cm⁻¹). Presence of C-H stretches from the neopentyl and allyl groups (~2800-3000 cm⁻¹).[8] |
| ¹H-NMR (CDCl₃, δ ppm) | Signals corresponding to the protons of the neopentyl group (e.g., a singlet around 0.9-1.1 ppm for the t-butyl protons) and protons on the succinic anhydride ring. The specific shifts will depend on the exact isomer formed. |
| ¹³C-NMR (CDCl₃, δ ppm) | Signals for the carbonyl carbons of the anhydride ring (~170-175 ppm), as well as signals for the aliphatic carbons of the neopentylallyl chain. |
Derivatization of NASA for Corrosion Inhibition
The synthesized NASA is now used as a precursor to create the final inhibitor molecules. The reactivity of the anhydride ring allows for straightforward modification.
3.1 Synthesis of an Imidazoline-Type Inhibitor
Imidazolines are formed by reacting the anhydride with a polyamine, such as diethylenetriamine (DETA), followed by a cyclization/dehydration step.[6][9] The resulting molecule possesses a polar imidazoline head, which strongly adsorbs to the metal surface, and a long hydrophobic tail that repels water.
Figure 2: Two-step synthesis of an imidazoline-type corrosion inhibitor from NASA.
3.1.1 Detailed Synthesis Protocol: Imidazoline Inhibitor
-
Materials: NASA (from step 2.2), Diethylenetriamine (DETA), Xylene.
-
Equipment: Reaction setup as in 2.2, with the addition of a Dean-Stark trap to collect water.
Procedure:
-
Amidation: Dissolve NASA (0.3 mol) in xylene (150 mL) in the reaction flask. Slowly add DETA (0.3 mol) dropwise while stirring. The reaction is exothermic; maintain the temperature below 70°C during addition. After addition, heat the mixture to 130-140°C for 2 hours to ensure complete formation of the amide-amine intermediate.[6]
-
Cyclization: Fit the Dean-Stark trap to the apparatus. Increase the temperature to reflux (approx. 200-220°C) to initiate the dehydration and cyclization to the imidazoline ring.[9]
-
Monitoring: Collect the water produced in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (typically after 4-6 hours).
-
Work-up: Cool the reaction mixture and remove the xylene solvent under reduced pressure to yield the final imidazoline inhibitor as a viscous liquid.
3.2 Synthesis of a Half-Amide/Ester Inhibitor
A simpler, one-step alternative is to react NASA with an amino-alcohol like ethanolamine. This opens the anhydride ring to form a molecule with both amide and ester functionalities (or more accurately, a carboxylic acid and an amide, which can then be neutralized to a salt for water solubility).[10] This type of inhibitor is effective and easier to synthesize.
Figure 3: One-step synthesis of a half-amide/carboxylate inhibitor from NASA.
3.2.1 Detailed Synthesis Protocol: Half-Amide/Ester Inhibitor
-
Materials: NASA (from step 2.2), Ethanolamine, Toluene.
-
Equipment: Reaction setup as in 2.2.
Procedure:
-
Setup: Dissolve NASA (0.4 mol) in toluene (200 mL) in the reaction flask and begin stirring.
-
Addition: Slowly add ethanolamine (0.4 mol) to the solution. An exotherm will be observed. Maintain the temperature below 50°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and hold for 3 hours to ensure the reaction goes to completion.[10]
-
Work-up: Cool the mixture and remove the toluene by rotary evaporation to yield the final product.
Performance Evaluation of Synthesized Inhibitors
The efficacy of the synthesized inhibitors must be quantified. This is typically done in a simulated corrosive environment (e.g., 1M HCl for acid corrosion or CO2-saturated brine for oilfield conditions) using gravimetric and electrochemical methods.
Figure 4: Workflow for the evaluation of corrosion inhibitor performance.
4.1 Protocol: Weight Loss Measurement (Gravimetric Method)
This method provides a direct measure of metal loss and is based on ASTM G1/G31 standards.[2]
-
Coupon Preparation: Prepare pre-weighed carbon steel coupons by polishing with silicon carbide paper, degreasing with acetone, rinsing with deionized water, and drying.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1M HCl) with and without various concentrations (e.g., 50, 100, 200 ppm) of the synthesized inhibitor.
-
Exposure: Maintain the test for a set period (e.g., 6-24 hours) at a constant temperature.
-
Cleaning & Re-weighing: After the test, remove the coupons, clean them according to ASTM G1 to remove corrosion products, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR) is calculated from the weight loss.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
4.2 Protocol: Electrochemical Measurements
Electrochemical tests offer rapid evaluation and mechanistic insights.[11][12] A standard three-electrode cell is used, containing the corrosive solution, a carbon steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (RE).
4.2.1 Potentiodynamic Polarization (PDP)
-
Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Analysis: Plot the resulting current density (log scale) versus potential to generate a Tafel plot. Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value indicates better corrosion protection. The shift in Ecorr helps identify the inhibitor as anodic, cathodic, or mixed-type.[13]
4.2.2 Electrochemical Impedance Spectroscopy (EIS)
-
Stabilization: Stabilize the system at its OCP as described above.
-
Impedance Scan: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode formats. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[13] A higher Rct value signifies greater resistance to corrosion and thus better inhibitor performance.
-
Calculation: Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
4.3 Summary of Expected Performance Data
| Inhibitor Candidate | Concentration (ppm) | IE% (Weight Loss) | icorr (μA/cm²) | Rct (Ω·cm²) | IE% (EIS) |
| Blank (No Inhibitor) | 0 | - | 150.0 | 250 | - |
| NASA-Imidazoline | 100 | > 95% | < 7.5 | > 5000 | > 95% |
| NASA-Half-Amide | 100 | > 90% | < 15.0 | > 2500 | > 90% |
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis of novel corrosion inhibitors from neopentylallyl succinic anhydride. By following the outlined protocols, researchers can reliably produce both imidazoline and half-amide/ester derivatives and rigorously evaluate their performance. The causality-driven explanations for each experimental step are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them for the development of next-generation corrosion mitigation technologies.
References
-
Electrochemical evaluation of corrosion inhibitors for repairing of highway transportation infrastructures. (n.d.). SPIE Digital Library. Retrieved February 12, 2026, from [Link]
-
Kamal, K., & Singh, A. (2022). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Abd El-Lateef, H. M., & Tantawy, A. H. (2023). Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. MDPI. Retrieved February 12, 2026, from [Link]
-
Martin, R. L. (1985). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. ASTM International. Retrieved February 12, 2026, from [Link]
- Evaluation of corrosion inhibitors. (n.d.). Uhlig's Corrosion Handbook.
-
Wu, J. C., et al. (1999). Evaluation of the Anti-corrosion Effect of a Succinic Acid Derivative as a Corrosion Inhibitor. Journal of the Chinese Corrosion Engineering Association. Retrieved February 12, 2026, from [Link]
-
Baek, S. Y., et al. (2012). Synthesis and Anti-corrosion Properties of Succinic Acid Alkyl Half-amide Derivatives. Journal of the Korean Oil Chemists' Society. Retrieved February 12, 2026, from [Link]
-
Al-Bonayan, A. M., et al. (2022). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. PMC. Retrieved February 12, 2026, from [Link]
- Cheng, P. T. (1996). Imidazolidinone derivatives as corrosion inhibitors. Google Patents.
-
The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. (2016). ITB Journal of Science. Retrieved February 12, 2026, from [Link]
-
Synthesis and properties of imidazoline corrosion inhibitor for hydraulic support concentrate. (2021). IOP Conference Series: Earth and Environmental Science. Retrieved February 12, 2026, from [Link]
- Karol, T. J. (1992). Corrosion inhibitor for 2-cycle engine oils comprising dodecenyl succinic anhydride-propylene glycol esters. Google Patents.
-
The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. (2016). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. (2024). Zibo Anquan Chemical Co., Ltd. Retrieved February 12, 2026, from [Link]
- Varadaraj, R., et al. (2010). Polyalkyl succinic anhydride derivatives as additives for fouling mitigation in petroleum refinery processes. Google Patents.
-
Fouda, A. S., et al. (2013). Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. ResearchGate. Retrieved February 12, 2026, from [Link]
-
What are the products of the reaction between maleic anhydride and alcohols? (2025). Blog - Zibo Anquan Chemical Co., Ltd. Retrieved February 12, 2026, from [Link]
-
Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. (n.d.). Broadview Technologies, Inc. Retrieved February 12, 2026, from [Link]
-
Esterification of maleic anhydride with C5-12 aliphatic alcohols. (2000). ResearchGate. Retrieved February 12, 2026, from [Link]
- Process for the preparation of succinic anhydride derivatives. (1990). Google Patents.
-
Graillot, A., et al. (2006). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. CORE. Retrieved February 12, 2026, from [Link]
Sources
- 1. Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation [mdpi.com]
- 2. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0355895B1 - Process for the preparation of succinic anhydride derivatives - Google Patents [patents.google.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and properties of imidazoline corrosion inhibitor for hydraulic support concentrate [mtkxjs.com.cn]
- 10. WO1996026189A1 - Imidazolidinone derivatives as corrosion inhibitors - Google Patents [patents.google.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. dl.astm.org [dl.astm.org]
- 13. researchgate.net [researchgate.net]
Application Note: Hydrolysis of Neopentylallyl Succinic Anhydride to Neopentylallyl Succinic Acid
Abstract & Scope
This Application Note details the optimized protocol for the hydrolysis of Neopentylallyl Succinic Anhydride (NASA) to its corresponding dicarboxylic acid, Neopentylallyl Succinic Acid. While the hydrolysis of linear Alkenyl Succinic Anhydrides (ASA) is a standard industrial process (often unwanted in paper sizing), the neopentyl moiety introduces significant steric hindrance proximal to the succinic ring.
Standard aqueous mixing is insufficient for this derivative. This guide presents a Base-Promoted Saponification followed by Acidification workflow, ensuring >98% conversion. This method is validated for pharmaceutical intermediate synthesis and polymer modification applications where high purity is critical.
Scientific Principles & Mechanism[1][2][3][4]
The Challenge of Steric Hindrance
The hydrolysis of cyclic anhydrides is a nucleophilic acyl substitution. For standard linear ASAs, water is a sufficient nucleophile over time. However, the neopentyl group [
-
Implication: Kinetic data suggests that without a strong nucleophile (
) and thermal energy, the reaction will stall at equilibrium, leading to low yields and residual anhydride contamination.
Reaction Pathway
The process utilizes a strong base (NaOH) to drive the equilibrium irreversibly to the dicarboxylate salt, followed by protonation.
-
Ring Opening (Saponification): The hydroxide ion attacks the carbonyl carbon, opening the ring to form the disodium salt. This step is exothermic and irreversible.
-
Protonation (Acidification): Addition of strong mineral acid (HCl) protonates the carboxylate groups, precipitating the free acid (or allowing extraction into organic solvent).
Figure 1: Reaction pathway for the base-promoted hydrolysis of hindered ASA.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| Neopentylallyl Succinic Anhydride | >95% Purity | Starting Material |
| Tetrahydrofuran (THF) | HPLC Grade | Co-solvent (miscibility) |
| Sodium Hydroxide (NaOH) | 2.0 M Aqueous | Nucleophile / Base Catalyst |
| Hydrochloric Acid (HCl) | 2.0 M Aqueous | Protonation Agent |
| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
Equipment
-
Round-bottom flask (RBF) with reflux condenser.[1]
-
Magnetic stirrer with heating plate.
-
pH Meter (calibrated).
-
Rotary Evaporator.
-
FTIR Spectrometer (for PAT/Validation).
Experimental Protocol
Phase 1: Solubilization & Saponification
Rationale: The anhydride is hydrophobic. A co-solvent (THF) is required to bring the anhydride into contact with the aqueous base.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10.0 g (approx. 40-50 mmol, depending on exact MW) of Neopentylallyl Succinic Anhydride in 30 mL of THF . Stir until a clear homogeneous solution is obtained.
-
Base Addition: Add 60 mL of 2.0 M NaOH (approx. 3 equivalents).
-
Note: The solution may turn cloudy initially (emulsion) but should clarify as the surfactant-like salt forms.
-
-
Reaction: Heat the mixture to 60°C and stir vigorously (500 RPM) for 2 hours .
-
Critical Control Point: Do not exceed 70°C to prevent potential decarboxylation or side reactions of the allyl group.
-
Phase 2: Acidification & Isolation
Rationale: The product currently exists as a water-soluble disodium salt. We must drop the pH below the pKa of succinic acid (approx. 4.2 and 5.6) to recover the product.
-
Cooling: Remove heat and allow the reaction mixture to cool to room temperature.
-
THF Removal (Optional but Recommended): Briefly use a rotary evaporator to remove the bulk of the THF. This prevents THF from interfering with the phase separation in the next step.
-
Acidification: Place the aqueous residue in an ice bath. Slowly add 2.0 M HCl dropwise while monitoring pH.
-
Target: pH < 2.0.
-
Observation: The Neopentylallyl Succinic Acid will likely oil out or precipitate as a white sticky solid due to the hydrophobic neopentyl tail.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).
-
Why EtOAc? It is polar enough to dissolve the dicarboxylic acid but immiscible with the acidic water.
-
-
Washing: Wash the combined organic layers with Brine (1 x 30 mL) to remove trapped water/acid.
Phase 3: Purification
-
Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the solids.[1]
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C.
-
Final Product: The resulting viscous oil or semi-solid is the target Neopentylallyl Succinic Acid.
-
Yield Expectation: >95%.[1]
-
Process Analytical Technology (PAT) & Validation
To ensure the reaction is complete, you must validate the disappearance of the anhydride ring.
FTIR Spectroscopy (Primary Method)
The most distinct marker of hydrolysis is the shift in Carbonyl (C=O) stretching frequencies.
| Functional Group | Starting Material (Anhydride) | Product (Di-Acid) |
| C=O Stretch | Doublet: 1865 cm⁻¹ (w) & 1785 cm⁻¹ (s) | Single Broad Peak: 1710–1730 cm⁻¹ |
| O-H Stretch | Absent | Broad/Strong: 2500–3300 cm⁻¹ |
| C-O-C (Ring) | Strong band ~1220 cm⁻¹ | Absent |
Workflow Diagram
Figure 2: Operational workflow for the hydrolysis and isolation process.
Troubleshooting & Safety
Troubleshooting
-
Incomplete Reaction: If the FTIR still shows a peak at 1785 cm⁻¹, the steric hindrance of the neopentyl group is preventing attack. Solution: Increase temperature to 75°C or switch solvent to 1,4-Dioxane (allows higher reflux temp).
-
Emulsion Formation: The neopentylallyl group acts as a surfactant tail. If layers do not separate during extraction, add saturated NaCl (Brine) or a small amount of Methanol to break the emulsion.
Safety Considerations
-
Sensitization: Cyclic anhydrides are potent respiratory sensitizers. Weigh the starting material in a fume hood.
-
Exotherm: The neutralization of NaOH with HCl is exothermic. Add acid slowly on ice.
References
-
General Mechanism of Anhydride Hydrolysis
-
ASA Synthesis and Reactivity (Grounding for Neopentylallyl derivatives)
-
Spectroscopic Validation (FTIR)
-
Industrial Context of ASA Hydrolysis
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Hydrolytic Stability of ASA Emulsions in Alkaline Conditions
Welcome to the technical support center for Alkenyl Succinic Anhydride (ASA) emulsions. This guide is designed for researchers, scientists, and drug development professionals who are working with ASA and facing challenges related to its hydrolytic stability, particularly in alkaline environments. Here, we will delve into the fundamental principles of ASA hydrolysis, address frequently asked questions, provide robust troubleshooting protocols, and offer detailed experimental methodologies to help you achieve stable and effective emulsions.
Fundamental Principles: The Challenge of ASA Hydrolysis
Alkenyl Succinic Anhydride (ASA) is a highly reactive sizing agent used to impart hydrophobicity to various substrates, most notably cellulose fibers in the papermaking industry.[1][2][3] Its efficacy stems from the reactive succinic anhydride group, which can form covalent ester bonds with hydroxyl groups on substrates like cellulose.[3][4]
However, this high reactivity is also its primary drawback. In aqueous environments, and especially under neutral to alkaline conditions, the anhydride ring is highly susceptible to hydrolysis, reacting with water to form a dicarboxylic acid, known as hydrolyzed ASA or alkenyl succinic acid (HASA).[2] This hydrolyzed form is ineffective for sizing and can lead to several downstream problems, including the formation of sticky deposits, particularly in the presence of calcium ions.[5][6][7][8]
The rate of hydrolysis is significantly influenced by several factors:
-
pH: The hydrolysis rate increases dramatically in alkaline conditions.[9][10][11]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][6][9]
-
Emulsion Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of hydrolysis.[1]
-
Water Hardness: The presence of divalent cations like Ca²⁺ can lead to the formation of tacky calcium salts from hydrolyzed ASA, causing deposits and operational issues.[5][6][7]
Understanding and controlling these factors are critical to maintaining a stable and effective ASA emulsion.
Mechanism of ASA Hydrolysis
The diagram below illustrates the nucleophilic attack of a water molecule on one of the carbonyl carbons of the ASA anhydride ring, leading to the opening of the ring and the formation of the corresponding dicarboxylic acid.
Caption: Mechanism of ASA Hydrolysis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation and use of ASA emulsions.
Q1: Why must ASA emulsions be prepared on-site immediately before use? A: ASA is highly reactive with water, leading to rapid hydrolysis, which diminishes its sizing effectiveness.[12] The shelf-life of a typical ASA-starch emulsion is very short, often cited as being between 20 minutes to less than an hour, to prevent significant hydrolysis before application.[9] Preparing the emulsion just-in-time ensures that the maximum amount of reactive ASA is available to interact with the substrate.[13]
Q2: What is the primary role of cationic starch in an ASA emulsion? A: Cationic starch serves two critical functions. First, it acts as a protective colloid, encapsulating the ASA oil droplets and preventing them from coalescing, thus stabilizing the emulsion.[14][15] Second, its positive charge helps in the retention of the negatively charged ASA droplets onto anionic substrates like cellulose fibers through electrostatic attraction.[14][16]
Q3: My ASA emulsion is showing poor stability even at a neutral pH. What could be the cause? A: While alkaline pH is a primary driver of hydrolysis, other factors can destabilize the emulsion at neutral pH:
-
High Temperature: Elevated temperatures in your process water or during emulsification will accelerate hydrolysis regardless of pH.[5][6]
-
High Shear: While necessary for emulsification, excessive or prolonged high shear can sometimes lead to emulsion breakdown.
-
Water Hardness: High concentrations of divalent cations, especially Ca²⁺, can interact with hydrolyzed ASA to form insoluble, sticky salts that destabilize the system.[6][7]
-
Improper Starch-to-ASA Ratio: An insufficient amount of cationic starch may not provide adequate encapsulation of the ASA droplets, leading to coalescence and instability.[5] Conversely, an excessive amount can alter viscosity and performance. A common starting ratio is between 2:1 to 4:1 (starch:ASA).[17]
Q4: Can I use something other than cationic starch as a stabilizer? A: Yes, while cationic starch is the most common stabilizer, other polymers can be used. Synthetic cationic polymers like polyacrylamides (C-PAM), polyethyleneimine (PEI), or polyvinylamine (APVAm) have been investigated.[5][6][18] In some specialized applications, inorganic particles like bentonite or colloidal silica have also been used to create so-called "particle-stabilized" emulsions.[7] The choice of stabilizer can impact particle size, stability, and cost-efficiency.[19]
Q5: What is the ideal particle size for an ASA emulsion? A: The target particle size is a balance between efficacy and stability. A good ASA emulsion typically has a mean particle size between 0.5 and 5 micrometers (µm), with many processes targeting around 1 µm.[13][19] Smaller particles offer a greater surface area for reaction with the substrate but are also more prone to hydrolysis.[1] Conversely, larger particles are less effective for sizing. Consistent and controllable particle size is a key indicator of a well-run emulsification process.[1]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective Actions & Explanations |
| Rapid Loss of Sizing Efficiency | 1. High Rate of Hydrolysis: Emulsion is degrading before it can react with the substrate. | - Check & Adjust pH: For the cationic starch solution, lower the pH to <4.0 using adipic or citric acid before emulsification to slow hydrolysis.[20] In the process water, maintain a pH as close to neutral as possible.[9] - Reduce Temperature: Cool the process water and the cooked starch solution before emulsification. - Minimize Emulsion Age: Ensure the emulsion is used immediately after preparation (ideally within 20-30 minutes).[9] |
| Formation of Sticky Deposits | 1. Excessive Hydrolyzed ASA: Hydrolyzed ASA reacts with calcium ions in the water.[5][7] 2. Poor Emulsion Stability: Droplets are coalescing and breaking, releasing free ASA and hydrolyzed ASA. | - Address Hydrolysis: Follow all steps for "Rapid Loss of Sizing Efficiency". - Analyze Water Hardness: If calcium levels are high, consider water treatment options. - Increase Stabilizer Concentration: A higher starch-to-ASA ratio can improve the protective layer around droplets, reducing both hydrolysis and coalescence.[6] - Optimize Emulsification: Ensure the shear rate and time are optimized to achieve a stable particle size without over-shearing. |
| Inconsistent Sizing Results | 1. Variable Emulsion Quality: Inconsistent particle size or stability from batch to batch. 2. Poor Retention: The ASA emulsion is not being effectively retained on the substrate. | - Standardize Emulsification Protocol: Tightly control emulsification time, shear forces, ASA concentration, and temperature.[6][7] - Verify Starch Quality: Ensure consistent quality and preparation of the cationic starch solution. - Enhance Retention: Use cationic retention aids (e.g., PAC, CPAM) to improve the attraction between the cationic emulsion and the anionic substrate.[13] |
| Emulsion Fails to Form (Phase Separation) | 1. Insufficient Shear: The energy input is not enough to break down the ASA oil into fine droplets. 2. Incorrect Component Ratios: Drastic deviation from the optimal starch-to-ASA ratio. | - Increase Shear/Mixing Energy: Check the emulsification equipment (e.g., turbine pump, high-shear mixer) for proper operation and settings.[21] - Verify Formulation: Double-check the weights and concentrations of all components, especially the starch-to-ASA ratio.[5][7] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues with ASA emulsion stability.
Caption: Troubleshooting Workflow for ASA Emulsion Instability.
Experimental Protocols
Protocol 1: Preparation of a Standard Cationic Starch-Stabilized ASA Emulsion
This protocol describes a lab-scale method for preparing an ASA emulsion using a high-shear mixer.
Materials:
-
Alkenyl Succinic Anhydride (ASA) oil
-
Cationic potato or corn starch
-
Deionized water
-
Adipic or Citric Acid (for pH adjustment)
-
High-shear laboratory mixer (e.g., Silverson, Ultra-Turrax)
-
pH meter
-
Heating mantle and magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Prepare Cationic Starch Solution:
-
Create a 2-4% (w/w) slurry of cationic starch in deionized water.
-
Heat the slurry to 90-95°C with continuous stirring for 30 minutes to cook and fully dissolve the starch granules.
-
Cool the cooked starch solution to the desired emulsification temperature (e.g., 40-50°C).
-
-
Adjust Starch Solution pH:
-
Slowly add a small amount of adipic or citric acid to the cooled starch solution to lower the pH to approximately 4.0.[20] This step is crucial for minimizing hydrolysis during emulsification.
-
-
Emulsification:
-
Place a predetermined volume of the pH-adjusted starch solution into a beaker under the high-shear mixer. The volume should be calculated based on the desired final starch-to-ASA ratio (e.g., 3:1).
-
Start the high-shear mixer at a specified RPM (e.g., 5000-8000 RPM).
-
Slowly add the required amount of ASA oil to the vortex created by the mixer over 30-60 seconds.
-
Continue mixing for a fixed time (e.g., 2-5 minutes) to achieve the desired particle size.
-
-
Quality Control & Use:
-
Immediately after emulsification, take a sample for particle size analysis (e.g., using Dynamic Light Scattering or laser diffraction) to confirm it is within the target range (e.g., < 2 µm).
-
Use the freshly prepared emulsion in your application without delay.
-
Protocol 2: Method for Measuring the Rate of ASA Hydrolysis
This method uses a simple titration to quantify the amount of hydrolyzed ASA over time.
Principle: The hydrolysis of one mole of ASA produces one mole of a dicarboxylic acid (HASA). By titrating the emulsion with a standardized base (e.g., NaOH) to a specific pH endpoint, the amount of acid formed can be measured.
Materials:
-
Freshly prepared ASA emulsion
-
0.02 M standardized Sodium Hydroxide (NaOH) solution
-
pH meter and probe
-
Burette
-
Stir plate and stir bar
-
Stopwatch
Procedure:
-
Initial Sample (T=0):
-
Immediately after preparing the ASA emulsion, take a precise amount (e.g., 20 g) and add it to a beaker with a known amount of deionized water (e.g., 80 g) to create a diluted 0.1% emulsion.[8]
-
Place the beaker on a stir plate and insert the pH probe.
-
-
Titration:
-
Begin titrating with the 0.02 M NaOH solution.
-
Continuously monitor the pH. The goal is to maintain a constant pH (e.g., pH 7 or 9) by adding NaOH as the hydrolysis reaction produces acid.[8]
-
Alternatively, perform a quick titration to a phenolphthalein endpoint to determine the initial acid content.
-
-
Monitor Over Time:
-
Take identical samples from the stock emulsion at regular time intervals (e.g., 10, 20, 30, 60 minutes).
-
For each sample, repeat the titration procedure to determine the amount of NaOH required to reach the same endpoint.
-
-
Calculation:
-
The increase in the volume of NaOH consumed over time is directly proportional to the amount of ASA that has hydrolyzed.
-
Calculate the percentage of hydrolysis at each time point relative to the theoretical total amount of acid that would be present if 100% of the ASA hydrolyzed.
-
References
-
Optimization of ASA Emulsification in Internal Sizing of Paper and Board. (2009). Aalto University. [Link]
-
Hubbe, M. A., et al. (2021). ASA Optimisation - Control of Particle Size, Stability and Hydrolysis. ResearchGate. [Link]
-
Understanding How ASA Sizing Works in Neutral Papermaking Systems. (n.d.). Amazon Web Services. [Link]
-
Bajpai, P. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers, 13(16), 2769. [Link]
-
Gess, J. M. (2008). Control of particle size, stability and hydrolysis of ASA emulsions. ResearchGate. [Link]
-
Cationic Starch in Wet End. (2018). Steemit. [Link]
-
Singh, S. P., et al. (2010). Optimization of ASA Emulsion and Impact of Filler on ASA Sizing. IPPTA Journal, 22(4), 133-139. [Link]
- Ganea, M., et al. (2010). Study of hydrolysis of acetylsalicylic acid. Journal of Agroalimentary Processes and Technologies, 16(2), 192-195.
-
Improving The Sizing Efficiency Of Asa By Using Hydrophobically Modified And Acid-Hydrolyzed Cationic Starch. (n.d.). Jiulong Chemical. [Link]
-
What are the methods for measuring the rate of aspirin hydrolysis using spectrophotometer? (n.d.). Let's Talk Science. [Link]
-
Hubbe, M. A. (2007). Effect of cationic starch on the emulsification of ASA. ResearchGate. [Link]
-
Gess, J. M. (2008). ASA Optimisation : Control of Particle Size, Stability and Hydrolysis. OPUS. [Link]
- Lindström, T., & Savolainen, A. (1996). The Effect of Emulsion Composition of ASA on Sizing Performance in the Paper Web. Journal of Pulp and Paper Science, 22(1), 281-286.
-
Gess, J. M., & Rende, D. S. (2005). Alkenyl Succinic Anhydride (ASA). TAPPI.org. [Link]
-
Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. (2023). ChemRxiv. [Link]
-
ASA Emulsifiers for the Paper Industry. (n.d.). ProFlow, Inc. [Link]
-
Sýs, M., et al. (2014). Hydrolysis of acetylsalicylic acid by heat and pH treatment. ResearchGate. [Link]
-
Arancibia, C., et al. (2021). Stabilization of the emulsion of Alkenyl Succinic Anhydride (ASA) in water using cellulose nanofibrils. ResearchGate. [Link]
-
Sizing performance and hydrolysis resistance of alkyl oleate succinic anhydrides. (2004). TAPPI.org. [Link]
-
The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C). (2023). Sciforum. [Link]
-
Alkenylsuccinic anhydrides – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C): A Spectrophotometric Analysis. (2023). Sciforum. [Link]
- Edinger, M., & Giebl, A. (2018). New findings for interactions and mechanisms in paper sizing with ASA and AKD. PTS-Streicherei-Symposium.
- Pelissari, F. A. (2006). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Newspulpaper, 34-39.
-
A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. (2020). Journal of Chemical Education, 97(10), 3749-3756. [Link]
-
Onah, J. O. (2004). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. SciSpace. [Link]
-
Successful Trials & Optimization of ASA Sizing. (2008). IPPTA Journal, 20(3), 115-119. [Link]
-
Stabilizing alkenyl succinic anhydride (ASA) emulsions with starch nanocrystals and fluorescent carbon dots. (2020). ResearchGate. [Link]
-
Neves, J., et al. (2007). Influence of wet-end variables on the sizing efficiency of ASA on fine papers produced with Eucalyptus globulus kraft pulps. TAPPI.org. [Link]
-
IA on rate of hydrolysis of aspirin at different temperature, measured using visible spectrophotometer. (2015). SlideShare. [Link]
-
Alkenylsuccinic anhydrides. (n.d.). Wikipedia. [Link]
-
Hydrolysis stability of ASA and its effect on sizing. (2004). ResearchGate. [Link]
-
The Hydrolysis Of Asa Is An Autocatalytic Reaction--a Brief Discussion On The Preservation Of Asa Raw Materials. (n.d.). Sohu. [Link]
-
The Effect of the Protective Colloid on the Property of Acrylic Emulsion. (2015). ResearchGate. [Link]
Sources
- 1. proflow-inc.com [proflow-inc.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. imisrise.tappi.org [imisrise.tappi.org]
- 9. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Understanding How ASA Sizing Works in Neutral Papermaking Systems - AMAZON [amazon-chem.cn]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. steemit.com [steemit.com]
- 17. jiulongchemicals.com [jiulongchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. lib.tkk.fi [lib.tkk.fi]
- 20. ippta.co [ippta.co]
- 21. ippta.co [ippta.co]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Analysis of Ester Bonds Between Cellulose and Neopentylallyl ASA
In the realm of biomaterial modification, the esterification of cellulose stands as a cornerstone technique for tailoring its properties for advanced applications, from drug delivery systems to reinforced polymer composites. The reaction of cellulose with Alkenyl Succinic Anhydrides (ASAs), such as neopentylallyl ASA, imparts hydrophobicity and reactivity, yet verifying the covalent linkage is paramount. This guide provides an in-depth, objective comparison of cellulose before and after modification, leveraging Fourier Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and powerful analytical tool. We will explore the causality behind experimental choices, present a self-validating protocol, and compare FTIR's utility against other common analytical techniques.
The Foundational Chemistry: Why Esterify Cellulose with Neopentylallyl ASA?
Cellulose, a polymer of glucose, is abundant in hydroxyl (-OH) groups, making it highly hydrophilic and limiting its dispersibility in non-polar matrices. Neopentylallyl ASA is an amphiphilic molecule featuring a reactive cyclic anhydride head and a hydrophobic tail containing both bulky neopentyl and reactive allyl functionalities.
The core reaction is an esterification where a hydroxyl group on the cellulose backbone acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This ring-opening reaction forms a stable ester bond, covalently grafting the ASA molecule onto the cellulose, and simultaneously creates a free carboxylic acid group.[1] This modification achieves two primary goals:
-
Increased Hydrophobicity: The long hydrocarbon tail of the ASA molecule reduces the overall polarity of the cellulose.
-
Introduction of New Functionality: The pendant allyl group can be used for subsequent cross-linking or grafting reactions.
FTIR spectroscopy is exceptionally well-suited to monitor this transformation by tracking the disappearance of the anhydride functional group and the appearance of the new ester and carboxylic acid groups.[2]
Visualizing the Transformation
The diagram below illustrates the nucleophilic attack of a cellulose hydroxyl group on the neopentylallyl ASA, leading to the formation of a covalent ester linkage.
Caption: Reaction scheme of cellulose with neopentylallyl ASA.
A robust analytical workflow is critical for reproducible results. The following diagram outlines the end-to-end process, from material preparation to final data interpretation.
Caption: End-to-end workflow for FTIR analysis of esterified cellulose.
Experimental Protocol: A Self-Validating Approach
This protocol is designed to ensure that the observed spectral changes are directly attributable to the covalent modification.
Materials:
-
Microcrystalline Cellulose (MCC)
-
Neopentylallyl Succinic Anhydride (ASA)
-
Dimethylformamide (DMF, anhydrous)
-
Acetone (anhydrous)
-
Pyridine (catalyst, optional)
-
FTIR Spectrometer with Attenuated Total Reflectance (ATR) accessory
Methodology:
-
Cellulose Activation (Why?): Dry the cellulose under vacuum at 105°C for 12 hours. This step is crucial to remove adsorbed water, which can hydrolyze the ASA and compete with the cellulose hydroxyls, leading to false negatives or reduced efficiency.[1]
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, disperse 1.0 g of dried cellulose in 50 mL of anhydrous DMF. Stir for 1 hour to ensure proper swelling and accessibility of hydroxyl groups.
-
Reagent Addition: Dissolve 2.0 g of neopentylallyl ASA in 10 mL of anhydrous DMF and add it dropwise to the cellulose suspension. If using a catalyst, add 0.5 mL of pyridine.
-
Reaction: Heat the mixture to 90°C and maintain for 4 hours with continuous stirring. The elevated temperature accelerates the reaction rate.
-
Control Sample: Prepare a control by subjecting a separate batch of cellulose to the exact same procedure (solvents, temperature, time) but without adding the neopentylallyl ASA. This is a critical self-validating step to confirm that any changes observed are not due to solvent effects or thermal treatment.
-
Purification (Why?): After the reaction, cool the mixture and precipitate the product in 200 mL of acetone. Wash the solid product extensively with fresh acetone (3 x 50 mL) using centrifugation or filtration. This step is vital to remove all unreacted ASA, which would otherwise interfere with the FTIR spectrum and give a false positive result for ester formation.
-
Final Drying: Dry the purified product and the control sample under vacuum at 60°C until a constant weight is achieved.
-
FTIR Analysis:
-
Acquire a background spectrum on the clean ATR crystal.
-
Place a small amount of the dry sample powder (unmodified cellulose, control cellulose, neopentylallyl ASA, and the final product) onto the ATR crystal and apply consistent pressure.
-
Collect the spectrum for each sample, typically in the range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Interpreting the Spectral Data: The Fingerprints of Reaction
The success of the esterification is confirmed by comparing the FTIR spectrum of the final product with that of the starting materials. The key is to look for the disappearance of reactant peaks and the appearance of product peaks.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment & Interpretation |
| ~3335 | O-H Stretch (broad) | Cellulose: Strong and broad due to extensive hydrogen bonding of hydroxyl groups. Esterified Cellulose: A noticeable decrease in the intensity of this band indicates the consumption of -OH groups.[3] |
| ~2900 | C-H Stretch | All Samples: Present in both cellulose and ASA. An increase in intensity in the product confirms the addition of the ASA's hydrocarbon tail.[4] |
| 1860 & 1780 | C=O Antisymmetric & Symmetric Stretch | Neopentylallyl ASA: These two sharp peaks are the definitive signature of the cyclic anhydride.[1][5] Esterified Cellulose: These peaks must be completely absent in the final, purified product. Their presence indicates residual unreacted ASA. |
| ~1735 | C=O Ester Stretch | Neopentylallyl ASA: Absent. Esterified Cellulose: The appearance of a new, strong, sharp peak in this region is the primary evidence of successful ester bond formation.[6][7] |
| ~1710 | C=O Carboxylic Acid Stretch | Neopentylallyl ASA: Absent. Esterified Cellulose: A shoulder or distinct peak may appear here from the second carbonyl group formed upon ring-opening. It often overlaps with the ester peak.[7] |
| ~1160 | C-O-C Asymmetric Bridge Stretch (Glycosidic) | Cellulose & Product: This peak is characteristic of the cellulose backbone and can be used as an internal standard for quantitative analysis as it is unaffected by the reaction.[8] |
| ~1030 | C-O Stretch (Primary Alcohol) | Cellulose & Product: Another strong cellulose backbone peak, often used as a reference for quantification.[7][9] |
Key Takeaway: The most conclusive evidence for the formation of the ester bond is the disappearance of the anhydride peaks at ~1860/1780 cm⁻¹ and the simultaneous appearance of a strong ester carbonyl peak at ~1735 cm⁻¹.
From Qualitative to Quantitative: Estimating the Degree of Substitution
While FTIR is primarily a qualitative technique, it can provide a semi-quantitative estimation of the degree of substitution (DS)—the average number of hydroxyl groups substituted per anhydroglucose unit. This is achieved by relating the intensity of the new ester peak to an unchanging peak from the cellulose backbone.[9][10][11]
A common method involves calculating the ratio of the absorbance of the ester carbonyl peak (A₁₇₃₅) to the absorbance of the C-O-C glycosidic linkage peak (A₁₁₆₀).
DS Ratio = A₁₇₃₅ / A₁₁₆₀
Causality: This ratio works because the C-O-C bond is part of the stable cellulose backbone and its concentration is assumed to be constant. Therefore, as more ester groups are added, the numerator (A₁₇₃₅) increases while the denominator (A₁₁₆₀) remains stable, causing the ratio to increase proportionally with the DS. For accurate quantification, a calibration curve should be created using samples with DS values predetermined by a primary method like ¹³C NMR or titration.[9][11]
Comparison with Alternative Analytical Methods
While FTIR is invaluable, a multi-faceted approach provides the most comprehensive characterization.
| Technique | Information Provided | Advantages over FTIR | Disadvantages Compared to FTIR |
| FTIR | Identification of functional groups, confirmation of covalent bond formation. | Fast, non-destructive, requires minimal sample, applicable to solids, provides semi-quantitative data quickly. | Indirect quantification, peak overlap can complicate interpretation. |
| NMR | Precise structural information, definitive determination of Degree of Substitution. | Provides absolute, accurate DS values. Can distinguish between substitution at different hydroxyl positions (C2, C3, C6).[9] | Requires sample dissolution (can be difficult for cellulose), more expensive, time-consuming. |
| TGA | Thermal stability of the modified material. | Directly measures changes in thermal degradation profiles, which often change upon modification.[12] | Provides no direct structural information about the chemical bond formed. |
| XPS | Surface elemental composition and chemical states. | Highly surface-sensitive, can confirm the presence of new carbon-oxygen environments on the material's surface. | Provides elemental, not functional group, information; requires high vacuum. |
References
-
Ciolacu, D., Ciolacu, F., & Popa, V. I. (2011). FOURIER TRANSFORM INFRARED SPECTROSCOPY AND THERMAL ANALYSIS OF LIGNOCELLULOSE FILLERS TREATED WITH ORGANIC ANHYDRIDES. Cellulose Chemistry and Technology, 45(1-2), 13-21. [Link]
-
Hettegger, H., et al. (2021). Determination of the degree of substitution of cellulose esters via ATR‐FTIR spectroscopy. Macromolecular Materials and Engineering. [Link]
-
Ramires, E. C., & Frollini, E. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. O Papel. [Link]
-
FTIR spectra of CNCs modified with succinic anhydride at various (a,b)... - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR spectra for CNC, succinic anhydride and succinylated CNC - ResearchGate. (n.d.). Retrieved from [Link]
-
Zhang, L., et al. (2017). Quantitative analysis of cellulose acetate with high degree of substitution by FTIR and its application. Analytical Methods, 9(40), 5885-5891. [Link]
-
Ibrahim, M. N. M., & El-Zawawy, W. K. (2004). Esterification of Dissolved Sugarcane Bagasse Cellulose with some Acid Anhydrides: Thermal analysis and FTIR studies. IOSR Journal of Applied Chemistry, 7(12), 48-55. [Link]
-
Meng, J.-N., et al. (2023). Preparation and Adsorption Properties of Maleic Anhydride-Modified Cellulose Nanofibers. Polymers, 15(18), 3788. [Link]
-
Garcia-Valdez, O., et al. (2020). ATR-FTIR characterization. A) ATR-FTIR spectra of the cellulose... - ResearchGate. Retrieved from [Link]
-
Quantitative analysis of cellulose acetate with high degree of substitution by FTIR and its application - Request PDF. (n.d.). Retrieved from [Link]
-
El-Sakhawy, M., & Hassan, M. L. (2017). PREPARATION AND INFRARED STUDY OF CELLULOSE BASED AMPHIPHILIC MATERIALS. Carpathian Journal of Food Science and Technology, 9(1), 117-128. [Link]
-
Encina, A., et al. (2004). The use of FTIR spectroscopy to monitor modifications in plant cell wall architecture caused by cellulose biosynthesis inhibitors. Plant Science, 166(1), 41-48. [Link]
-
FT-IR spectra of synthesized cellulose esters - ResearchGate. (n.d.). Retrieved from [Link]
-
Modification of Cellulose Nanocrystal Surface Chemistry with Diverse Nucleophiles for Materials Integration - ResearchGate. (n.d.). Retrieved from [Link]
-
Eyley, S., & Thielemans, W. (2014). Surface modification of cellulose nanocrystals. Nanoscale, 6(14), 7764-7779. [Link]
-
Camarillo, R., et al. (2019). Theoretical analysis and FTIR of cellulose nanowhiskers/Poly(ButylAcrylate). Journal of the Mexican Chemical Society, 63(3), 1-13. [Link]
-
Roman, A., et al. (2021). Comparative FT-IR Prospecting for Cellulose in Stems of Some Fiber Plants: Flax, Velvet Leaf, Hemp and Jute. Plants, 10(11), 2465. [Link]
-
Naz, S., et al. (2022). A Review on the Modification of Cellulose and Its Applications. Polymers, 14(18), 3746. [Link]
-
Szyma ´nska, E., & Bocho-Janiszewska, A. (2021). Cellulose Modification for Improved Compatibility with the Polymer Matrix: Mechanical Characterization of the Composite Material. Materials, 14(20), 6125. [Link]
-
ATR-FTIR spectra of (a) succinic acid, (b) succinic anhydride, (c) PAA,... - ResearchGate. (n.d.). Retrieved from [Link]
-
A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates - MDPI. (n.d.). Retrieved from [Link]
-
The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities. (2024, April 25). Retrieved from [Link]
-
FTIR of Succinic Anhydride in Polymer Synthesis. (2011, September 6). Physics Forums. [Link]
-
FT-IR spectra of transcutol, succinic anhydride (SA), and the... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. newspulpaper.com [newspulpaper.com]
- 2. The use of FTIR spectroscopy to monitor modifications in plant cell wall architecture caused by cellulose biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. mdpi.com [mdpi.com]
- 5. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical analysis and FTIR of cellulose nanowhiskers/Poly(ButylAcrylate) [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. iosrjournals.org [iosrjournals.org]
Publish Comparison Guide: Contact Angle Measurement of Paper Treated with Branched ASA
Executive Summary
In the domain of internal paper sizing, Branched Alkenyl Succinic Anhydride (ASA) stands as the dominant "on-machine" sizing agent, distinguished by its liquid state at room temperature and rapid curing kinetics. This guide provides a technical comparison between Branched ASA and its Linear counterparts (often solid or waxy), using Contact Angle (CA) as the primary performance metric.
While linear hydrophobic chains theoretically offer higher crystallinity and maximum hydrophobicity, experimental data confirms that Branched ASA offers superior practical sizing efficiency. This is due to its enhanced emulsification properties, rapid spreading driven by lower vapor pressure, and steric hindrance that mitigates premature hydrolysis. This guide details the mechanistic differences and provides a validated protocol for quantifying these effects.
Mechanistic Comparison: Branched vs. Linear ASA
To understand the contact angle data, one must first grasp the structural implications of branching on the sizing mechanism.
The "Liquid Advantage"
-
Branched ASA (Standard): Produced from isomerized internal olefins (C16–C18). The branching disrupts molecular packing, rendering the molecule a liquid at room temperature. This state is critical for forming stable, sub-micron emulsions (
) that spread instantaneously upon contact with the wet fiber web. -
Linear ASA (Theoretical/Specialty): Derived from alpha-olefins. These tend to be solid or waxy. While they can form denser hydrophobic monolayers (higher theoretical CA), they suffer from poor emulsification and slow spreading, often leading to "fugitive sizing" (sizing that disappears as the paper cools).
Hydrolytic Stability & Reactivity
The core challenge in ASA sizing is the competition between Esterification (sizing) and Hydrolysis (waste).
-
Steric Hindrance: The branched alkyl chain in commercial ASA provides steric protection to the succinic anhydride ring. This slows down the attack by water (hydrolysis) while maintaining high reactivity toward cellulose hydroxyls.
-
Linear Vulnerability: Linear chains offer less steric protection, making the anhydride ring more susceptible to rapid hydrolysis in the aqueous pulp slurry before it can react with the fiber.
Visualizing the Pathway
The following diagram illustrates the divergent fates of ASA based on its structure and reaction environment.
Figure 1: Mechanistic pathway comparison. Branched ASA favors esterification due to mobility and steric protection, while Linear ASA is prone to hydrolysis and deposit formation.
Comparative Performance Data
The following data summarizes the performance differences. Note that while Linear ASA can achieve high contact angles in controlled solvent-coating settings, it fails in practical papermaking conditions.
| Feature | Branched ASA (Standard) | Linear ASA (Alternative) | Impact on Contact Angle (CA) |
| Physical State | Liquid @ 25°C | Waxy Solid @ 25°C | Liquid spreads to form a uniform monolayer, ensuring consistent CA. |
| Emulsion Particle Size | 0.5 – 1.5 µm | 2.0 – 5.0 µm (Agglomerates) | Smaller particles = higher surface area coverage = higher initial CA. |
| Hydrolysis Rate | Moderate (Sterically Hindered) | Fast (Unprotected) | Linear loses activity before drying; resulting paper has low/patchy CA. |
| Curing Time | Instant (On-Machine) | Slow (Requires curing) | Branched reaches max CA immediately; Linear requires aging (like AKD). |
| Typical CA (Water) | 105° – 112° | 80° – 95° (In practice) | Branched consistently achieves hydrophobic threshold (>90°). |
Validated Experimental Protocol: Contact Angle Measurement
Measuring the contact angle of ASA-sized paper requires specific attention to the time-dependence of the droplet, as ASA sizing is rapid but the surface can undergo reorientation.
Materials & Equipment
-
Substrate: Handsheets (80 g/m²) treated with 0.1% - 0.3% Branched ASA.
-
Probe Liquid: HPLC-grade Water (Surface tension
mN/m). -
Instrument: Optical Tensiometer / Goniometer (e.g., Dataphysics, Krüss).
-
Environment: 23°C ± 1°C, 50% ± 2% RH (TAPPI T 402 standard).
Step-by-Step Workflow
Step 1: Sample Conditioning
-
Cure handsheets at 105°C for 30 minutes (if not machine-dried) to ensure reaction completion.
-
Condition samples for 24 hours at standard TAPPI conditions (23°C, 50% RH). Crucial: Unconditioned paper may have varying moisture content, skewing CA results.
Step 2: Droplet Deposition
-
Place the sample on the goniometer stage. Ensure flatness (use a vacuum stage if available).
-
Dispense a 4 µL droplet. Why 4 µL? Smaller drops evaporate too fast; larger drops distort due to gravity.
Step 3: Dynamic Measurement (The "Wetting" Curve)
-
Trigger camera recording immediately upon droplet release.
-
Measure CA at t = 0.1s (Initial Impact). This represents the immediate hydrophobicity.
-
Measure CA at t = 60s (Absorption/Wetting). This indicates the stability of the sizing layer (Cobb correlation).
Step 4: Calculation
-
Use the Young-Laplace fitting method for static drops.
-
Report the average of at least 10 measurements per sample side (felt vs. wire side).
Protocol Visualization
Figure 2: Standardized workflow for contact angle measurement on ASA-sized paper.
Troubleshooting & Common Pitfalls
| Issue | Cause | Corrective Action |
| CA < 90° (Immediate Wetting) | Hydrolysis of ASA prior to retention. | Check emulsion age (must be < 2 hours). Verify pH is acidic/neutral (pH 5-7). |
| High Variance (Standard Dev > 5°) | Poor emulsion quality (large particle size distribution). | Improve shear during emulsification. Target particle size < 1.5 µm. |
| Rapid CA Decay (0s to 60s) | "Fugitive Sizing" / Poor orientation. | Increase curing temperature or check for surfactant contamination in the pulp. |
| Difference between Felt/Wire sides | Fines distribution asymmetry. | Measure both sides. ASA often retains better on fines (Wire side may be lower in fines). |
References
-
Franco, J., Bastidas, J. C., Jameel, H., & Gonzalez, R. (2025). "Understanding Sizing Conditions with Alkenyl Succinic Anhydride: Experimental Analysis of pH and Anionic Trash Catcher Effects on Softwood Kraft Pulp." BioResources, 20(2), 4378-4393.[1][2] Link
-
Yu, L., & Garnier, G. (2002). "The Role of Vapour Deposition During Internal Sizing: A Comparative Study Between ASA and AKD." Journal of Pulp and Paper Science, 28(10), 327-331. Link
-
Martorana, E., Porkert, S., & Kleemann, S. (2010). "New findings for interactions and mechanisms in paper sizing with ASA and AKD." International Munich Paper Symposium. Link
-
Seppänen, R. (2007). "On the internal sizing mechanisms of paper with AKD and ASA related to surface chemistry, wettability and friction." KTH Royal Institute of Technology. Link
-
TAPPI T 458 cm-04. "Surface wettability of paper (angle of contact method)." TAPPI Standards. Link
Sources
A Comparative Guide to the Thermal Stability of Cured Neopentyl-Based Acrylate Resins
For researchers, scientists, and professionals in drug development and advanced materials, the thermal stability of cured resins is a critical performance metric. It dictates the material's suitability for applications involving elevated temperatures, from manufacturing processes to end-use environments. This guide provides an in-depth thermal stability analysis of a cured neopentyl-based acrylate resin, benchmarked against common alternative resin systems. The data presented herein is synthesized from peer-reviewed literature and established testing standards to ensure scientific integrity and practical relevance.
Introduction: The Significance of Neopentyl Glycol Scaffolds in Resin Chemistry
Neopentyl glycol (NPG) and its derivatives are foundational monomers in the synthesis of high-performance polymers. The unique gem-dimethyl group on the β-carbon of the neopentyl structure imparts exceptional thermal and chemical stability to the resulting polymer backbone. This steric hindrance protects the ester linkages from hydrolytic and thermal degradation, a desirable characteristic for durable materials. This guide focuses on the thermal performance of a cured resin system based on a neopentyl glycol diacrylate (NPGDA) monomer, a close structural analog to specialty neopentylallyl ASA (Acrylonitrile Styrene Acrylate) resins. Its thermal behavior is compared against widely used industrial resins, namely Bisphenol A glycidyl methacrylate (Bis-GMA)/Triethylene glycol dimethacrylate (TEGDMA) blends, Urethane dimethacrylate (UDMA)-based resins, and a generic UV-cured acrylate resin.
Experimental Methodology: Thermogravimetric Analysis (TGA)
The thermal stability of the cured resin samples was evaluated using Thermogravimetric Analysis (TGA). This technique measures the mass loss of a material as a function of temperature in a controlled atmosphere. The protocol described below is a generalized procedure based on the ASTM E1131 standard test method for compositional analysis by thermogravimetry.[1][2][3]
Experimental Protocol:
-
Sample Preparation: The liquid resins were cured according to manufacturer specifications, typically involving photo-polymerization (UV curing) or thermal curing, to achieve a fully cross-linked solid. A small, representative sample of the cured resin (typically 5-10 mg) was carefully weighed and placed into a ceramic or platinum TGA pan.
-
Instrument Setup: A calibrated thermogravimetric analyzer was used for the analysis. The furnace was purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[1]
-
Temperature Program: The sample was heated from ambient temperature (e.g., 25°C) to an upper limit (e.g., 800°C) at a constant heating rate, commonly 10°C/min. This controlled heating rate ensures reproducible results.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (percent weight loss vs. temperature). The first derivative of this curve (DTG curve) is also often plotted to identify the temperatures of maximum weight loss rates.
The causal basis for these experimental choices is rooted in achieving a balance between resolution and experimental time. A slower heating rate can provide better resolution of distinct degradation steps, while a faster rate can shorten the analysis time. The inert atmosphere is crucial for studying the inherent thermal stability of the polymer backbone without the complicating influence of oxidation.
Caption: Experimental workflow for TGA analysis of cured resins.
Comparative Performance Data
The thermal stability of a polymer is typically characterized by several key parameters derived from the TGA curve:
-
Tonset (Onset Decomposition Temperature): The temperature at which significant weight loss begins. A higher Tonset indicates greater thermal stability. Often defined as the temperature at 5% weight loss (Td5%).
-
Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of weight loss is highest, corresponding to the peak of the DTG curve.
-
Char Yield: The percentage of residual mass remaining at the end of the analysis (e.g., at 800°C). A higher char yield can be indicative of a degradation pathway that forms a thermally stable carbonaceous layer.
The following table summarizes the thermal stability data for the cured neopentyl glycol dimethacrylate (NGDMA) resin in comparison to other common thermoset resins.
| Resin System | Tonset (Td5%) (°C) | Tmax (°C) | Char Yield at 500°C (%) | Reference |
| Styrene/NGDMA Copolymer | ~350 | ~400 | ~5 | [4] |
| Bis-GMA/TEGDMA | ~345 | ~370-440 (multi-step) | Varies | [2] |
| UDMA-based Resin | ~300-380 (multi-step) | Varies | Varies | [5] |
| Generic UV-cured Acrylate | ~330 | ~400 | ~9 | [6] |
Analysis and Discussion
The data reveals the superior thermal stability of the neopentyl-based resin compared to several common alternatives.
-
Neopentyl Glycol Dimethacrylate (NGDMA) Resin: The copolymer of styrene and NGDMA exhibits a high onset of decomposition at approximately 350°C.[4] This robust thermal performance can be attributed to the neopentyl structure, which, as previously mentioned, sterically shields the ester linkages from degradation. The degradation proceeds significantly only at higher temperatures, indicating a stable cross-linked network.
-
Bis-GMA/TEGDMA Resins: These widely used dental and industrial resins show a slightly lower onset of decomposition compared to the NPGDA-based system.[2] Their degradation is often a multi-stage process, reflecting the different thermal stabilities of the aromatic Bis-GMA and the more flexible aliphatic TEGDMA components.[2]
-
Urethane Dimethacrylate (UDMA) Resins: UDMA-based resins tend to exhibit a more complex, multi-step degradation profile.[5] Inhomogeneities in the network structure can lead to decomposition at lower temperatures compared to the more rigid Bis-GMA or NPGDA systems.[7]
-
Generic Acrylate Resins: While performance can vary significantly based on the specific monomers used, a typical UV-cured acrylate resin shows an onset of decomposition around 330°C.[6]
The logical relationship between chemical structure and thermal stability is a key takeaway. The rigid, sterically hindered neopentyl backbone provides a distinct advantage in thermal stability over the more flexible aliphatic chains found in monomers like TEGDMA or the potentially less stable urethane linkages in UDMA under thermal stress.
Caption: Hierarchy of thermal stability for the compared resin systems.
Conclusion
This comparative guide demonstrates that cured resins based on neopentyl glycol diacrylate exhibit excellent thermal stability, with an onset of decomposition temperature superior to that of several common industrial resins, including Bis-GMA/TEGDMA and UDMA-based systems. This enhanced performance is directly linked to the inherent stability of the neopentyl scaffold. For applications demanding high thermal resistance, neopentyl-based resins, such as neopentylallyl ASA, represent a compelling choice for researchers and product development professionals. The selection of a resin system should always be guided by empirical data, and the standardized TGA protocol outlined here provides a reliable framework for such evaluations.
References
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
ASTM International. ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
-
Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
-
Teshima, P., et al. (2004). Thermal degradation of photo-polymerized BisGMA/TEGDMA-based dental resins. Polymer Degradation and Stability, 85(2), 855-861. [Link]
-
Hoyle, C. E., & Whitehead, J. B. (1996). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. e-Publications@Marquette. [Link]
-
Canceill, T., et al. (2021). Thermogravimetric study of the behaviour of organic and inorganic polymers contained in four dental resin-based composites. Journal of the Mechanical Behavior of Biomedical Materials, 124, 104835. [Link]
-
Sideridou, I., Tserki, V., & Papanastasiou, G. (2008). Thermal degradation of light-cured dimethacrylate resins: Part I. Isoconversional kinetic analysis. Thermochimica Acta, 472(1-2), 74-83. [Link]
-
Lee, J., et al. (2022). Mechanically tunable resins based on acrylate-based resin for digital light processing (DLP) 3D printing. Scientific Reports, 12(1), 20092. [Link]
Sources
- 1. CAS 1985-51-9: Neopentyl glycol dimethacrylate [cymitquimica.com]
- 2. Neopentyl glycol diacrylate 2223-82-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanically tunable resins based on acrylate-based resin for digital light processing (DLP) 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Strategy: 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione
Executive Summary
Chemical Identity: 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione (an Alkenyl Succinic Anhydride derivative). Primary Hazard Class: Respiratory & Skin Sensitizer. Operational Status: High Caution.
This guide provides an operational safety framework for handling 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione.[1][2][3] As a substituted succinic anhydride, this compound possesses a deceptive hazard profile: it may appear physically stable (viscous liquid or low-melting solid) but acts as a potent hapten. Upon contact with biological tissue, it rapidly acylates proteins, potentially triggering irreversible immunological sensitization (occupational asthma or allergic contact dermatitis).
The Hazard Mechanism: Why Standard PPE Is Insufficient
To handle this compound safely, you must understand the mechanism of toxicity. Unlike simple acids that cause immediate burns, anhydrides are haptens .
-
Lipophilicity: The "neopentylallyl" group is highly hydrophobic. This facilitates rapid transport across the stratum corneum (outer skin layer) and cell membranes.
-
Acylation: Once inside, the anhydride ring opens and covalently binds to amine groups (lysine residues) on self-proteins (e.g., serum albumin).
-
Sensitization: The immune system recognizes this "modified protein" as foreign, creating antibodies (IgE or IgG). Subsequent exposure—even to trace amounts—can trigger anaphylaxis or severe asthma.
Scientific Directive: Do not treat this merely as a corrosive. Treat it as a biological tagging agent that must be totally excluded from contact with your skin and respiratory tract.
PPE Matrix: The Defense System
The following matrix is designed to prevent both immediate irritation and long-term immunological priming.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Primary: Fume Hood (Face velocity > 100 fpm).Secondary: P100/OV Respirator (if outside hood). | Anhydride vapors/aerosols react with mucous membranes to form acids. Inhalation is the primary route for occupational asthma induction. |
| Hand (Primary) | Laminate Film (Silver Shield/Norfoil) | Standard Nitrile degrades. The neopentylallyl tail increases solvent-like permeation. Laminate offers >4h breakthrough time. |
| Hand (Dexterity) | 5-8 mil Nitrile (Disposable) | Worn over laminate gloves to provide grip and protect the expensive inner glove from physical tears. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Hydrolysis on the corneal surface causes severe, delayed acid burns. |
| Body | Tyvek® Lab Coat (or Apron) | Cotton lab coats absorb the chemical, creating an occlusive patch against the chest/arms. Impervious material is required.[2][3][4] |
Operational Workflow: Handling & Synthesis
This protocol uses a "Zone Defense" approach to contain the chemical.
Step 1: Preparation (The Dry Zone)
-
Moisture Control: Ensure all glassware is flame-dried. Water reacts with the anhydride to form the dicarboxylic acid, which alters stoichiometry and increases viscosity.
-
Weighing: Do not weigh on an open bench.
-
Best Practice: Weigh inside the fume hood.
-
Alternative: Tare a vial, add material inside the hood, cap tightly, and weigh the closed container.
-
Step 2: Transfer & Reaction
-
The "Double-Glove" Technique:
-
Don Laminate gloves (inner).
-
Don Nitrile gloves (outer).
-
If outer gloves are splashed: Immediately strip them, wash laminate gloves with dry acetone then water, and re-don new nitrile gloves.
-
-
Temperature Control: If heating the reaction, ensure a reflux condenser is active. The vapor pressure of substituted anhydrides rises sharply with heat, increasing inhalation risk.
Step 3: Decontamination (The Quench)
Never dispose of the pure anhydride directly. It must be chemically deactivated.
Quenching Protocol:
-
Dilute the waste stream with a solvent (e.g., acetone or ethyl acetate).
-
Slowly add a 10% aqueous Sodium Carbonate (
) solution.-
Chemistry: This hydrolyzes the anhydride ring and neutralizes the resulting acid to the water-soluble sodium succinate salt.
-
Caution:
gas will evolve. Allow to vent.
-
-
Check pH to ensure it is neutral/basic (pH 7-9).
Visualization: Safety Logic & Workflow
The following diagrams illustrate the biological risk mechanism and the operational safety loop.
Figure 1: The "Hapten Pathway" showing why exposure leads to sensitization and where PPE intervenes.
Figure 2: The Deactivation Protocol. Converting the reactive anhydride to a benign salt before disposal.
Emergency Response
-
Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and drives the lipophilic chemical deeper.
-
Blot excess with a dry cloth (if bulk liquid).
-
Wash gently with soap and copious water for 15 minutes.
-
Seek medical attention if redness appears; mention "anhydride sensitization risk."
-
-
Inhalation:
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Health Guidelines for Chemical Hazards: Acid Anhydrides. Centers for Disease Control and Prevention. Link
-
National Institutes of Health (NIH). (2022). PubChem Compound Summary: Succinic Anhydride. National Library of Medicine. Link
-
European Chemicals Agency (ECHA). (2023). Substance Information: Alkenyl Succinic Anhydrides. ECHA Registration Dossier. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
